molecular formula C18H17N5O4 B2720475 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 440332-20-7

3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2720475
CAS No.: 440332-20-7
M. Wt: 367.365
InChI Key: FWKCZIWWDADZGZ-UHFFFAOYSA-N
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Description

The compound “3-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring is substituted with a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The molecule also contains a benzotriazinone group .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general properties of its constituent groups. It contains a furan ring, a piperazine ring, and a benzotriazinone group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Synthesis and Evaluation in Drug Development

A novel series of compounds, including derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, have been synthesized and evaluated for their pharmacological activities. These compounds showed significant antidepressant and antianxiety activities, highlighting the potential of furan-2-carbonyl)piperazin-1-yl derivatives in drug development for mood disorders (J. Kumar et al., 2017).

Antimicrobial and Antifungal Applications

Several furan-2-carbonyl)piperazin-1-yl derivatives have demonstrated antimicrobial and antifungal activities. This includes the synthesis and evaluation of new azole derivatives starting from furan-2-carbohydrazide, which displayed activity against tested microorganisms (Serap Başoğlu et al., 2013). Furthermore, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent bacterial biofilm and MurB inhibitors, suggesting their utility in addressing antibiotic resistance (Ahmed E. M. Mekky & S. Sanad, 2020).

Hemostatic Activity

Compounds derived from 3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one have been explored for their hemostatic activity. New 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones showed high hemostatic activity with low acute toxicity, indicating their potential in medical applications related to blood coagulation (N. A. Pulina et al., 2017).

Novel Antidepressant Development

The compound Lu AA21004, structurally related to 3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one, has been investigated for its metabolism and potential as a novel antidepressant. This study highlights the complex metabolism involving cytochrome P450 and suggests the compound's potential therapeutic applications in treating major depressive disorders (Mette G. Hvenegaard et al., 2012).

Future Directions

The future research directions for this compound could include further studies on its synthesis, structure, reactivity, and potential biological activity. It could also be interesting to explore its potential applications in medicinal chemistry .

Properties

IUPAC Name

3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c24-16(12-23-17(25)13-4-1-2-5-14(13)19-20-23)21-7-9-22(10-8-21)18(26)15-6-3-11-27-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKCZIWWDADZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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